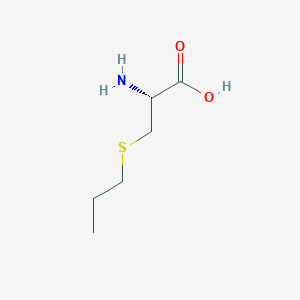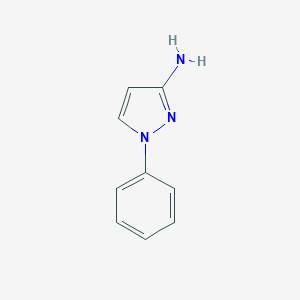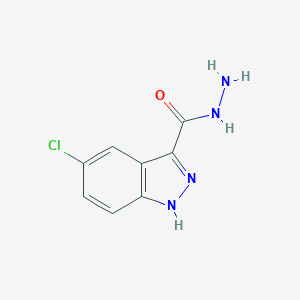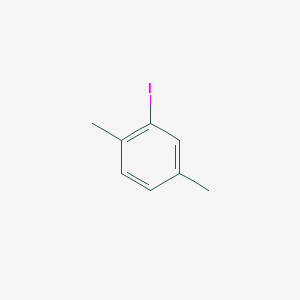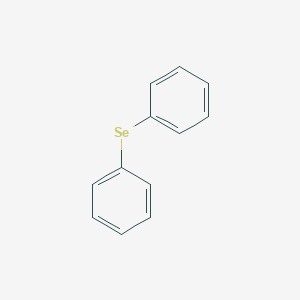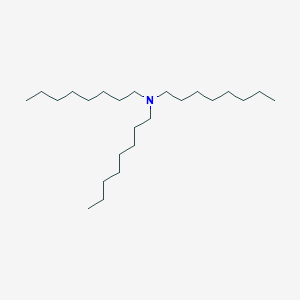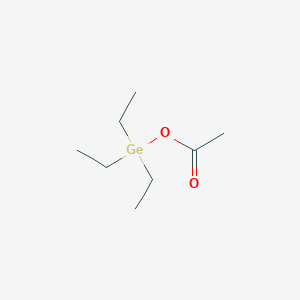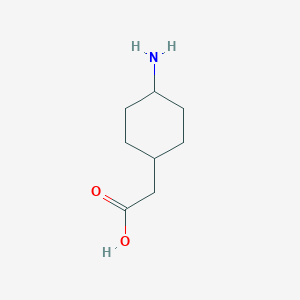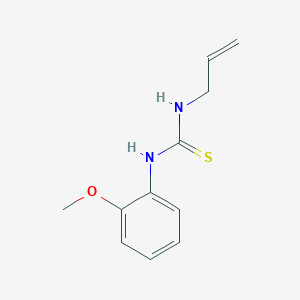
Urea, 1-allyl-3-(o-methoxyphenyl)-2-thio-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 1-allyl-3-(o-methoxyphenyl)-2-thio- is a chemical compound that has gained significant importance in scientific research due to its unique properties. This compound is commonly used in the synthesis of various organic compounds and has been extensively studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Urea, 1-allyl-3-(o-methoxyphenyl)-2-thio- has a wide range of applications in scientific research. It is commonly used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. Additionally, this compound has been studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of Urea, 1-allyl-3-(o-methoxyphenyl)-2-thio- is not fully understood. However, studies have suggested that this compound may exert its biological effects through the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. Additionally, Urea, 1-allyl-3-(o-methoxyphenyl)-2-thio- has been shown to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase.
Biochemische Und Physiologische Effekte
Urea, 1-allyl-3-(o-methoxyphenyl)-2-thio- has been shown to have various biochemical and physiological effects. Studies have suggested that this compound may have anti-inflammatory, antioxidant, and anticancer properties. Additionally, Urea, 1-allyl-3-(o-methoxyphenyl)-2-thio- has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Urea, 1-allyl-3-(o-methoxyphenyl)-2-thio- has several advantages for lab experiments. It is relatively easy to synthesize, and the reaction proceeds under mild conditions, making it a suitable candidate for large-scale synthesis. Additionally, this compound has been extensively studied, and its biological effects are well documented.
However, there are also some limitations to using Urea, 1-allyl-3-(o-methoxyphenyl)-2-thio- in lab experiments. This compound may have limited solubility in some solvents, which may affect its ability to interact with biological targets. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential use as a therapeutic agent.
Zukünftige Richtungen
There are several potential future directions for research on Urea, 1-allyl-3-(o-methoxyphenyl)-2-thio-. One potential direction is to further elucidate the mechanism of action of this compound, which may help to identify new therapeutic targets. Additionally, further studies are needed to determine the efficacy and safety of Urea, 1-allyl-3-(o-methoxyphenyl)-2-thio- in animal models and humans.
Another potential future direction is to explore the use of Urea, 1-allyl-3-(o-methoxyphenyl)-2-thio- in the synthesis of new organic compounds with potential biological activity. This compound may serve as a useful building block for the synthesis of new pharmaceuticals, agrochemicals, and materials science.
Conclusion:
In conclusion, Urea, 1-allyl-3-(o-methoxyphenyl)-2-thio- is a chemical compound that has gained significant importance in scientific research due to its unique properties. This compound has a wide range of applications in organic synthesis and has been extensively studied for its potential biological effects. Further research is needed to fully understand the mechanism of action of Urea, 1-allyl-3-(o-methoxyphenyl)-2-thio- and to determine its potential use as a therapeutic agent.
Synthesemethoden
Urea, 1-allyl-3-(o-methoxyphenyl)-2-thio- can be synthesized using a simple and efficient method. The synthesis involves the reaction of allyl isothiocyanate with o-methoxyaniline in the presence of urea as a catalyst. The reaction proceeds smoothly under mild conditions and yields the desired product in high purity.
Eigenschaften
CAS-Nummer |
1207-94-9 |
|---|---|
Produktname |
Urea, 1-allyl-3-(o-methoxyphenyl)-2-thio- |
Molekularformel |
C11H14N2OS |
Molekulargewicht |
222.31 g/mol |
IUPAC-Name |
1-(2-methoxyphenyl)-3-prop-2-enylthiourea |
InChI |
InChI=1S/C11H14N2OS/c1-3-8-12-11(15)13-9-6-4-5-7-10(9)14-2/h3-7H,1,8H2,2H3,(H2,12,13,15) |
InChI-Schlüssel |
OXFCBWYEQXGNIK-UHFFFAOYSA-N |
Isomerische SMILES |
COC1=CC=CC=C1NC(=NCC=C)S |
SMILES |
COC1=CC=CC=C1NC(=S)NCC=C |
Kanonische SMILES |
COC1=CC=CC=C1NC(=S)NCC=C |
Andere CAS-Nummern |
1207-94-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



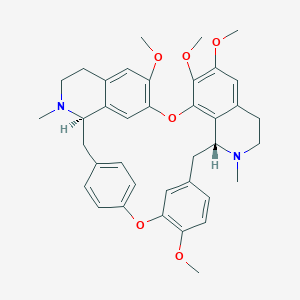
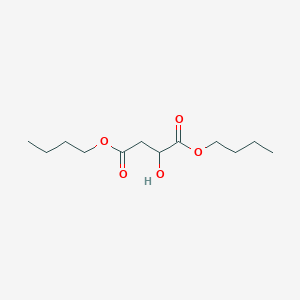
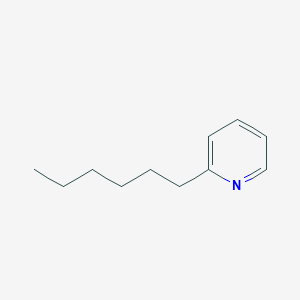
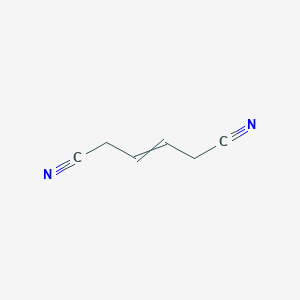
![Propanedinitrile, [2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B72081.png)
